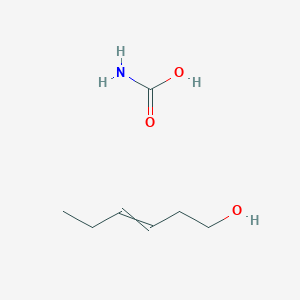Carbamic acid;hex-3-en-1-ol
CAS No.: 85539-42-0
Cat. No.: VC19316529
Molecular Formula: C7H15NO3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 85539-42-0 |
|---|---|
| Molecular Formula | C7H15NO3 |
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | carbamic acid;hex-3-en-1-ol |
| Standard InChI | InChI=1S/C6H12O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h3-4,7H,2,5-6H2,1H3;2H2,(H,3,4) |
| Standard InChI Key | BBMJBGFPBBRQMX-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCCO.C(=O)(N)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name is carbamic acid (3Z)-hex-3-en-1-yl ester, emphasizing the (Z)-configuration of the double bond in the hexenol moiety . Key structural attributes include:
-
Backbone: A six-carbon chain with a double bond between C3 and C4.
-
Functional groups: A terminal carbamate group (-O-(C=O)-NH) and a hydroxyl-derived ester linkage.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 161.199 g/mol |
| Exact mass | 161.105 g/mol |
| PSA (Polar Surface Area) | 83.55 Ų |
| LogP (Partition coefficient) | 1.658 |
The (Z)-stereochemistry is critical for its physicochemical behavior, influencing solubility and intermolecular interactions .
Synthesis and Reaction Pathways
General Synthesis Strategies
Carbamic acid hex-3-en-1-ol is typically synthesized via carbamoylation of hex-3-en-1-ol. Two primary routes are documented:
Isocyanate-Alcohol Condensation
Hex-3-en-1-ol reacts with an isocyanate (e.g., phenyl isocyanate) under acidic catalysis (e.g., HCl) :
This method, adapted from steroidal carbamate syntheses , yields the target compound in moderate to high yields (62–73%) after purification .
Reductive Amination
Alternative approaches involve sodium borohydride-mediated reductions of intermediate ketones or aldehydes . For example, a pyrrolidine precursor undergoes borohydride reduction to form the carbamate after workup .
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield |
|---|---|---|
| Hex-3-en-1-ol + Phenyl isocyanate | CHCl, HCl, 24h | 62–73% |
| Pyrrolidine derivative | NaBH, MeOH/HO | 85% |
Physicochemical Properties
Stability and Reactivity
The carbamate group confers moderate stability under ambient conditions but is susceptible to hydrolysis under strongly acidic or basic conditions . The double bond in the hexenol chain may participate in electrophilic additions (e.g., hydrogenation) or polymerization under radical initiators .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption at ~1697 cm (C=O stretch) and ~3442 cm (N-H stretch) .
-
NMR: Key signals include δ 6.58–6.53 ppm (N-H) and δ 153.16–153.26 ppm (carbamoyl carbon) .
Applications and Functional Relevance
Agrochemical Intermediates
Carbamates are pivotal in pesticide design due to their hydrolytic stability and bioactivity . While direct evidence for carbamic acid hex-3-en-1-ol is limited, analogs like 2-methyl-azetidinone carbamates exhibit plant-growth-promoting activity .
Flavor and Fragrance Pro-Drugs
The parent alcohol, hex-3-en-1-ol, is a key aroma compound (grassy, green notes) . Carbamation may modulate volatility or bioavailability, extending its utility in controlled-release formulations .
Pharmaceutical Scaffolds
Carbamates are explored as enzyme inhibitors (e.g., NAAA inhibitors) . The hexenol chain’s hydrophobicity could enhance blood-brain barrier penetration, though specific studies are lacking .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume